molecular formula C19H12BrN3O2S B283932 3-bromo-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide

3-bromo-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide

Cat. No. B283932
M. Wt: 426.3 g/mol
InChI Key: CYWXSYJNNAQFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

3-bromo-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 3-bromo-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide involves the inhibition of various enzymes and proteins involved in inflammatory and tumor pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide have been studied extensively. The compound has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the proliferation of tumor cells and induce apoptosis. The compound has been shown to have low toxicity and high selectivity towards tumor cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-bromo-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide in lab experiments is its high selectivity towards tumor cells. This makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 3-bromo-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide. One of the areas of research is the development of new synthetic methods for the compound that can improve its solubility and bioavailability. Another area of research is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to explore the compound's mechanism of action and its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis method of 3-bromo-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide involves the reaction of 4-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)aniline with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and results in the formation of the target compound.

properties

Molecular Formula

C19H12BrN3O2S

Molecular Weight

426.3 g/mol

IUPAC Name

3-bromo-N-[4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

InChI

InChI=1S/C19H12BrN3O2S/c20-14-4-1-3-13(11-14)18(24)21-15-8-6-12(7-9-15)17-22-19(25-23-17)16-5-2-10-26-16/h1-11H,(H,21,24)

InChI Key

CYWXSYJNNAQFHY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CS4

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CS4

Origin of Product

United States

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